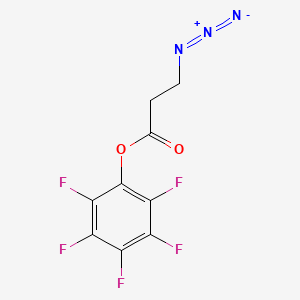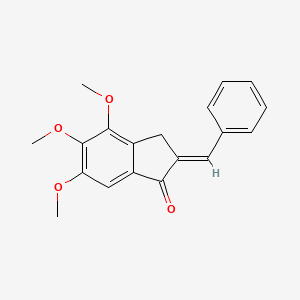
C-RAF kinase-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C-RAF kinase-IN-1 is a potent and selective inhibitor of the C-RAF kinase, a member of the RAF kinase family. The RAF kinases, including A-RAF, B-RAF, and C-RAF, play a crucial role in the RAS-RAF-MEK-ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is commonly observed in various cancers, making this compound a significant compound in cancer research and therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of C-RAF kinase-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route may vary, but it generally includes:
- Formation of the core scaffold through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Final coupling with specific inhibitors to achieve the desired selectivity for C-RAF kinase.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: C-RAF kinase-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may yield various substituted analogs .
Applications De Recherche Scientifique
C-RAF kinase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the RAS-RAF-MEK-ERK signaling pathway.
Biology: Investigates the role of C-RAF kinase in cellular processes such as proliferation and differentiation.
Medicine: Explores its potential as a therapeutic agent in cancer treatment, particularly in cancers with dysregulated RAF signaling.
Industry: Utilized in the development of new drugs targeting the RAF kinase family
Mécanisme D'action
C-RAF kinase-IN-1 exerts its effects by selectively inhibiting the kinase activity of C-RAF. This inhibition disrupts the RAS-RAF-MEK-ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets of this compound include the ATP-binding site of C-RAF, which is essential for its kinase activity .
Comparaison Avec Des Composés Similaires
- A-RAF kinase inhibitors
- B-RAF kinase inhibitors
- Pan-RAF inhibitors
Comparison: C-RAF kinase-IN-1 is unique in its selectivity for C-RAF kinase, whereas other inhibitors may target multiple RAF isoforms. This selectivity makes this compound particularly useful in studying the specific role of C-RAF in cancer and other diseases. Additionally, this compound may have different efficacy and toxicity profiles compared to other RAF inhibitors .
Propriétés
Formule moléculaire |
C32H30F6N4O5 |
|---|---|
Poids moléculaire |
664.6 g/mol |
Nom IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-[6-methoxy-2-methyl-7-(2-morpholin-4-ylethoxy)quinolin-3-yl]oxyphenyl]urea |
InChI |
InChI=1S/C32H30F6N4O5/c1-19-27(13-20-14-28(44-2)29(18-26(20)39-19)46-12-9-42-7-10-45-11-8-42)47-25-5-3-23(4-6-25)40-30(43)41-24-16-21(31(33,34)35)15-22(17-24)32(36,37)38/h3-6,13-18H,7-12H2,1-2H3,(H2,40,41,43) |
Clé InChI |
BDUXTDKSYCKXFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C2C=C(C(=CC2=N1)OCCN3CCOCC3)OC)OC4=CC=C(C=C4)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



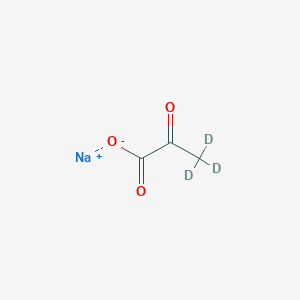

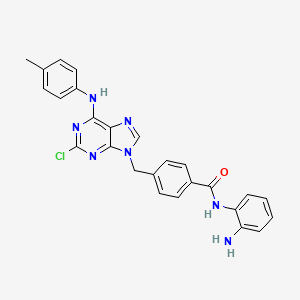
![3-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12404589.png)
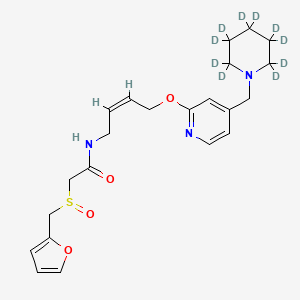
![(E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid](/img/structure/B12404601.png)
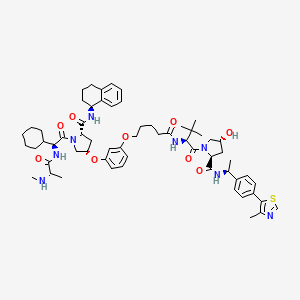
![1-[(2R,5S)-4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B12404615.png)
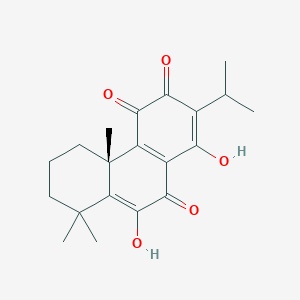

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12404625.png)
